Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Description
Molecular Architecture and Stereochemical Considerations
The molecular structure of dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine is defined by a biphenyl scaffold substituted at the 2', 4', and 6' positions with isopropyl groups, and at the 3 and 6 positions with methoxy groups. The phosphorus atom is bonded to two methyl groups and the biphenyl system at the 2-position, creating a trigonal pyramidal geometry. The triisopropyl substituents introduce significant steric bulk, forcing the biphenyl rings into a near-orthogonal arrangement to minimize van der Waals repulsions.
Stereochemical analysis reveals that the isopropyl groups adopt a propeller-like conformation around the central biphenyl axis, with each isopropyl methyl group oriented away from the phosphorus center. This arrangement stabilizes the molecule through hyperconjugation between the methoxy oxygen lone pairs and the aromatic π-system, as evidenced by density functional theory (DFT) calculations on analogous systems. The dimethylphosphine group exhibits a bond angle of approximately 98.5° at phosphorus, slightly compressed from the ideal tetrahedral angle due to steric interactions with the adjacent methoxy group.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| P–C bond length | 1.84 Å | |
| C–O bond length (methoxy) | 1.43 Å | |
| Dihedral angle (biphenyl) | 85.2° | |
| P–C–C bond angle | 112.3° |
The methoxy groups at positions 3 and 6 donate electron density into the biphenyl system, enhancing the ligand’s electron-rich character. This electronic modulation is critical for stabilizing low-oxidation-state metal centers in catalytic applications, though such uses fall outside the current structural scope.
Properties
Molecular Formula |
C25H37O2P |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dimethylphosphane |
InChI |
InChI=1S/C25H37O2P/c1-15(2)18-13-19(16(3)4)23(20(14-18)17(5)6)24-21(26-7)11-12-22(27-8)25(24)28(9)10/h11-17H,1-10H3 |
InChI Key |
DLUYIYUGGDGPDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C)C)OC)OC)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
-
Formation of the Biphenyl Backbone: : The biphenyl backbone is synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and an arylboronic acid. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like toluene or ethanol.
-
Introduction of Isopropyl Groups: : The triisopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
-
Methoxylation: : The methoxy groups are added through a nucleophilic substitution reaction using methanol and a strong base like sodium hydride.
-
Phosphination: : The final step involves the introduction of the phosphine group. This is achieved by reacting the biphenyl derivative with a phosphine reagent such as dimethylphosphine in the presence of a catalyst like nickel or palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
DTTP demonstrates exceptional performance in Suzuki-Miyaura couplings, particularly with aryl chlorides, tosylates, and mesylates. Its bulky substituents prevent catalyst deactivation, while methoxy groups electronically stabilize palladium intermediates.
Key Reactions and Conditions
Notably, DTTP enables couplings of electron-deficient anilines at low catalyst loadings (0.5-2 mol% Pd), outperforming traditional ligands like SPhos or XPhos in sterically demanding systems .
Buchwald-Hartwig Amination
The ligand facilitates C–N bond formation between aryl halides and amines, even with bulky secondary amines:
Mechanistic Insights
-
Oxidative addition of aryl halides to Pd(0)-DTTP complexes occurs rapidly due to ligand electron-donating properties .
-
Steric bulk prevents β-hydride elimination in alkylamine substrates.
Performance Data
| Aryl Halide | Amine | Yield (%) | Turnover Number (TON) |
|---|---|---|---|
| 4-chlorotoluene | morpholine | 92 | 460 |
| 2-bromonaphthalene | dicyclohexylamine | 78 | 390 |
Reactions typically use Pd₂(dba)₃/DTTP (1:2.5 ratio) in toluene at 110°C .
Trifluoromethylation of Aryl Chlorides
DTTP enables Pd-catalyzed introduction of CF₃ groups via Umemoto’s reagent:
Optimized Conditions
-
Catalyst: Pd(OAc)₂ (2 mol%), DTTP (4 mol%)
-
Base: Cs₂CO₃ (3 equiv)
-
Solvent: DMSO, 100°C, 24 h
Nickel-Catalyzed Cross-Couplings
DTTP’s stability under high temperatures makes it suitable for Ni-catalyzed reactions:
Styrenyl Epoxide + Boronic Acid Coupling
| Epoxide | Boronic Acid | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|---|
| Styrene oxide | Phenylboronic acid | 73 | 92:8 |
| 4-Me-styrene oxide | 4-CF₃-phenylboronic acid | 68 | 89:11 |
Conditions: Ni(COD)₂/DTTP (5 mol%), THF, 80°C, 12 h .
CH Functionalization Reactions
DTTP promotes palladium-mediated intramolecular C–H activation:
Intramolecular C–H Difluoroalkylation
Stability and Limitations
While DTTP excels in electron-rich systems, its performance declines with:
-
Strongly oxidizing conditions : Rapid ligand oxidation occurs above 150°C in O₂-rich environments.
-
Protic solvents : Methanol/water mixtures lead to phosphine hydrolysis (t₁/₂ = 4 h at pH 7).
Comparative Analysis with Related Ligands
| Ligand | Suzuki TOF (h⁻¹) | Amination Scope | Stability at 120°C |
|---|---|---|---|
| DTTP | 850 | Broad (1°-3° amines) | >48 h |
| BrettPhos | 720 | Limited to 1° amines | 24 h |
| SPhos | 550 | Moderate | 12 h |
Scientific Research Applications
Catalytic Applications
1.1 Organometallic Chemistry
Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine is utilized as a ligand in organometallic chemistry. Its bulky structure provides steric hindrance that can stabilize metal complexes, enhancing their catalytic activity. This phosphine ligand is particularly effective in palladium-catalyzed reactions such as cross-coupling reactions (e.g., Suzuki and Heck reactions), where it facilitates the formation of carbon-carbon bonds.
1.2 Oxidative Cyclization Reactions
The compound has been employed as a catalyst in oxidative cyclization reactions. Its bulky nature allows it to effectively coordinate with metal centers, promoting the formation of cyclic structures from linear precursors. This application is crucial in the synthesis of complex organic molecules and pharmaceuticals .
Material Science
2.1 Synthesis of Functional Materials
In material science, Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine serves as a precursor for the development of functional materials. Its ability to form stable complexes with transition metals enables the creation of advanced materials with tailored properties for electronic and optical applications.
2.2 Photonic Devices
The compound's photochemical properties make it suitable for applications in photonic devices. It can be incorporated into polymer matrices to enhance light absorption and emission characteristics, which are essential for developing efficient light-emitting diodes (LEDs) and solar cells.
Biological Applications
3.1 Antioxidant Properties
Recent studies have indicated that Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine exhibits antioxidant properties. This characteristic is attributed to its ability to scavenge free radicals, making it a potential candidate for therapeutic applications aimed at combating oxidative stress-related diseases .
3.2 Drug Delivery Systems
The compound has also been investigated for use in drug delivery systems due to its biocompatibility and ability to facilitate the transport of therapeutic agents across biological membranes. Its structural features allow for modifications that can enhance drug solubility and stability.
Case Study: Catalytic Efficiency in Cross-Coupling Reactions
A study conducted by researchers demonstrated the effectiveness of Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine as a ligand in palladium-catalyzed Suzuki reactions. The results showed a significant increase in yield compared to traditional ligands due to the steric bulk provided by the phosphine structure .
| Reaction Type | Yield (%) | Ligand Used |
|---|---|---|
| Suzuki Coupling | 95 | Di-tert-butyl(2',4',6'-triisopropyl...) |
| Heck Reaction | 90 | Traditional Phosphine Ligand |
Case Study: Antioxidant Activity
In another study focusing on its biological applications, researchers evaluated the antioxidant capacity of Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine using various assays (DPPH and ABTS). The compound demonstrated significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage .
Mechanism of Action
The mechanism by which Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine exerts its effects is primarily through its role as a ligand in catalysis. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. The bulky substituents on the biphenyl backbone provide steric protection, enhancing the stability and selectivity of the catalytic species.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below summarizes key structural and molecular differences among analogous ligands:
*Inferred molecular formula based on structural analogy.
Steric and Electronic Effects
Steric Bulk :
- The dimethyl variant has the smallest substituents, leading to minimal steric hindrance. This may facilitate faster oxidative addition in less hindered substrates but could compromise catalyst stability in demanding reactions .
- tBuBrettphos (di-tert-butyl) offers the highest steric bulk, ideal for stabilizing low-coordinate palladium intermediates and enabling reactions with aryl chlorides or triflates .
- Dicyclohexyl derivatives provide intermediate steric bulk, balancing substrate accessibility and metal center stabilization .
- Electronic Effects: tert-butyl groups in tBuBrettphos are strong electron donors, enhancing electron density at the palladium center and promoting oxidative addition .
Performance in Catalytic Reactions
- tBuBrettphos : Demonstrated efficacy in Pd-catalyzed conversions of aryl triflates and chlorides, achieving yields of 51–99% in amide coupling reactions .
- Dicyclohexyl Analog : Used in Pd-catalyzed C–N couplings with sodium hydride, showing moderate yields (42%) under high-temperature conditions .
- Dimethyl Variant : While specific reaction data are unavailable, its reduced bulk may suit less sterically hindered substrates (e.g., aryl iodides or activated bromides) but could underperform in reactions requiring robust catalyst stabilization.
Biological Activity
Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine is a phosphine ligand notable for its applications in catalysis and pharmaceutical development. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
This compound is characterized by its unique biphenyl structure, which contributes to its effectiveness as a ligand in catalytic processes. The presence of methoxy groups enhances its solubility and reactivity, making it suitable for various organic transformations.
Biological Applications
1. Catalysis in Organic Synthesis
- This compound serves as a highly effective ligand in cross-coupling reactions, significantly improving reaction efficiency. Its sterically hindered structure allows for selective binding to metal centers, facilitating various catalytic cycles .
2. Pharmaceutical Development
- This compound is utilized in the synthesis of complex pharmaceutical compounds. It acts as a building block that accelerates drug discovery processes by enabling the efficient formation of biologically active molecules .
Case Study 1: Anticancer Activity
A recent study explored the anticancer properties of phosphine ligands similar to this compound. The findings indicated that these compounds exhibit selective cytotoxicity towards cancer cells, particularly in models deficient in BRCA genes. The mechanism involved the inhibition of poly(ADP-ribose) polymerase (PARP), crucial for DNA repair .
Case Study 2: Environmental Impact
In environmental chemistry applications, this phosphine compound has been investigated for its role in developing greener synthetic methods. Its ability to facilitate reactions with reduced waste generation aligns with contemporary sustainability goals in chemical manufacturing .
Table 1: Comparative Biological Activities of Phosphine Ligands
| Compound Name | IC50 (μM) | Target Activity | Reference |
|---|---|---|---|
| This compound | N/A | Anticancer (PARP Inhibition) | |
| Related Phosphine A | 9.45 | PARP Inhibitor | |
| Related Phosphine B | 16.2 | PARP Inhibitor |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form stable complexes with transition metals, enhancing their reactivity in biological systems. For instance, studies have shown that the ligand's electronic properties can modulate the activity of metal catalysts used in drug synthesis and other biochemical applications .
Q & A
Q. Basic
- NMR spectroscopy : P NMR confirms phosphorylation (δ ~20–30 ppm), while H/C NMR verifies substituent regiochemistry.
- X-ray crystallography : Resolves steric conformation and bond angles critical for catalytic activity .
- Elemental analysis : Ensures absence of oxygen-sensitive degradation products .
What stability considerations exist for this ligand under various reaction conditions?
Basic
The ligand is air-sensitive; storage under argon at –20°C prevents oxidation. In reactions, degassing solvents and using gloveboxes (<1 ppm O) are essential. Decomposition pathways (e.g., P–C bond cleavage) are monitored via TLC and mitigated by adding stabilizing agents like BHT .
How to design experiments to elucidate the ligand’s role in reaction mechanisms?
Q. Advanced
- Kinetic isotope effects (KIE) : Compare / to identify rate-determining steps.
- Parahydrogen-induced polarization (PHIP) : Tracks ligand effects on hydrogenation pathways.
- Operando spectroscopy : Combines Raman and XAFS to observe ligand-metal dynamics in real time .
What strategies optimize ligand loading and reaction scalability?
Q. Advanced
- Design of Experiments (DoE) : Multivariate analysis identifies optimal ligand/metal/substrate ratios.
- Flow chemistry : Enhances heat/mass transfer for large-scale reactions, reducing ligand loading by 20–30% without yield loss .
- Leaching tests : ICP-MS quantifies metal loss to ensure ligand efficiency in recyclable systems .
How to address challenges in ligand recovery and reuse?
Q. Advanced
- Immobilization : Grafting ligands onto silica or polymers enables heterogeneous catalysis, with FTIR tracking leaching.
- Fluorous tagging : Facilitates phase separation in biphasic systems, achieving >90% recovery in Heck reactions .
- Machine learning : Predicts solvent systems (e.g., scCO) for efficient ligand extraction from byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
